molecular formula C10H13NO3Si B14442687 (4-Nitrophenyl)(trimethylsilyl)methanone CAS No. 75748-13-9

(4-Nitrophenyl)(trimethylsilyl)methanone

Cat. No.: B14442687
CAS No.: 75748-13-9
M. Wt: 223.30 g/mol
InChI Key: XBVRRCMHFMUMQJ-UHFFFAOYSA-N
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Description

(4-Nitrophenyl)(trimethylsilyl)methanone is an aromatic ketone featuring a nitro group (-NO₂) at the para position of the phenyl ring and a trimethylsilyl (-Si(CH₃)₃) group attached to the carbonyl carbon. This compound combines the electron-withdrawing nitro group, which enhances electrophilicity, with the steric bulk and silicon-based electronic effects of the trimethylsilyl moiety. Such structural attributes make it valuable in synthetic chemistry, particularly in cross-coupling reactions and as a precursor for functional materials .

Properties

CAS No.

75748-13-9

Molecular Formula

C10H13NO3Si

Molecular Weight

223.30 g/mol

IUPAC Name

(4-nitrophenyl)-trimethylsilylmethanone

InChI

InChI=1S/C10H13NO3Si/c1-15(2,3)10(12)8-4-6-9(7-5-8)11(13)14/h4-7H,1-3H3

InChI Key

XBVRRCMHFMUMQJ-UHFFFAOYSA-N

Canonical SMILES

C[Si](C)(C)C(=O)C1=CC=C(C=C1)[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Nitrophenyl)(trimethylsilyl)methanone typically involves the reaction of 4-nitrobenzoyl chloride with trimethylsilyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the reactants and products. The general reaction scheme is as follows:

4-Nitrobenzoyl chloride+Trimethylsilyl chlorideBase(4-Nitrophenyl)(trimethylsilyl)methanone\text{4-Nitrobenzoyl chloride} + \text{Trimethylsilyl chloride} \xrightarrow{\text{Base}} \text{(4-Nitrophenyl)(trimethylsilyl)methanone} 4-Nitrobenzoyl chloride+Trimethylsilyl chlorideBase​(4-Nitrophenyl)(trimethylsilyl)methanone

Industrial Production Methods

While specific industrial production methods for (4-Nitrophenyl)(trimethylsilyl)methanone are not well-documented, the general principles of large-scale organic synthesis apply. This includes the use of continuous flow reactors to ensure efficient mixing and reaction control, as well as the implementation of purification techniques such as distillation and recrystallization to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

(4-Nitrophenyl)(trimethylsilyl)methanone can undergo various types of chemical reactions, including:

    Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The trimethylsilyl group can be substituted with other functional groups through nucleophilic substitution reactions.

    Oxidation: The methanone linkage can be oxidized to form carboxylic acids or other oxidized derivatives.

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium on carbon (Pd/C) catalyst.

    Substitution: Nucleophiles such as halides, alcohols, or amines.

    Oxidation: Oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

Major Products Formed

    Reduction: 4-Aminophenyl(trimethylsilyl)methanone.

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Oxidation: Carboxylic acids or other oxidized derivatives.

Scientific Research Applications

(4-Nitrophenyl)(trimethylsilyl)methanone has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (4-Nitrophenyl)(trimethylsilyl)methanone depends on the specific chemical reactions it undergoes. For example, in reduction reactions, the nitro group is reduced to an amine group through the transfer of electrons from the reducing agent to the nitro group. In substitution reactions, the trimethylsilyl group is replaced by a nucleophile through a nucleophilic substitution mechanism.

Comparison with Similar Compounds

Structural Analogs with Silicon and Germanium Substituents

Trimethylgermane Analog: (4-Nitrophenyl)(trimethylgermyl)methanone (C₁₀H₁₃NO₃Ge, CAS: N/A) replaces silicon with germanium. Key differences include:

  • Electronic Effects : The larger atomic radius of Ge (compared to Si) reduces electronegativity, slightly diminishing the electron-withdrawing effect on the carbonyl group.
  • NMR Data : The ¹H NMR of the Ge analog shows δ 8.35 (d, J = 9.0 Hz, 2H, aromatic) and δ 0.54 (s, 9H, Ge(CH₃)₃), while ¹³C NMR reveals a carbonyl signal at δ 233.13. These shifts differ from silicon analogs due to Ge’s lower shielding efficiency .
  • Synthetic Yield : The Ge derivative is synthesized in 70% yield as a pale yellow solid, comparable to typical silylated ketones .

Trimethylsilyl Carbonate Derivative: 4-Nitrophenyl (2-(trimethylsilyl)ethyl) carbonate (C₁₂H₁₅NO₅Si) shares the trimethylsilyl group but replaces the ketone with a carbonate ester. This structural variation increases solubility in polar aprotic solvents (e.g., THF, DCM) but reduces thermal stability compared to the ketone .

Aromatic Ketones with Nitro and Other Substituents

4-Nitrobenzophenone: (4-Nitrophenyl)(phenyl)methanone (C₁₃H₉NO₃, CAS: 1144-74-7) replaces the trimethylsilyl group with a phenyl ring. Key distinctions:

  • Physical Properties : Melting point = 136–138°C, density = 1.406 g/cm³, and refractive index = 1.586. The absence of the silyl group reduces steric hindrance but enhances crystallinity .
  • Electronic Effects : The nitro group dominates the electronic profile, increasing electrophilicity at the carbonyl carbon, as shown by DFT calculations in related nitroaromatic ketones .

tert-Butyl Derivative: (4-tert-Butylphenyl)(4-nitrophenyl)methanone (C₁₈H₁₉NO₃, CAS: 100-19-6) substitutes the silyl group with a bulky tert-butyl group. This modification enhances hydrophobicity and thermal stability (predicted Tₘ > 150°C) but reduces solubility in polar solvents .

Physicochemical Properties Comparison Table

Compound Molecular Formula Melting Point (°C) Solubility (Key Solvents) Key Electronic Feature
(4-Nitrophenyl)(trimethylsilyl)methanone C₁₀H₁₃NO₃Si N/A THF, DCM, Acetonitrile High electrophilicity (Nitro + Si)
(4-Nitrophenyl)(trimethylgermyl)methanone C₁₀H₁₃NO₃Ge N/A THF, DCM Moderate electrophilicity (Ge)
4-Nitrobenzophenone C₁₃H₉NO₃ 136–138 Ethanol, Ether High crystallinity (Phenyl)
(4-tert-Butylphenyl)(4-nitrophenyl)methanone C₁₈H₁₉NO₃ >150 (predicted) Toluene, Hexane Hydrophobicity (tert-Butyl)

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